1'-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4'-bipiperidine
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Overview
Description
1’-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4’-bipiperidine is a compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a bipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4’-bipiperidine typically involves the condensation of trifluoromethyl-substituted pyrimidine derivatives with bipiperidine. One common method includes the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours . This reaction yields the desired pyrimidine derivative, which can then be further reacted with bipiperidine under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1’-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1’-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4’-bipiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a therapeutic agent due to its unique pharmacological properties.
Mechanism of Action
The mechanism of action of 1’-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4’-bipiperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyrimidine-2-thiol: Another trifluoromethyl-substituted pyrimidine derivative with different functional groups.
4-Amino-2-(trifluoromethyl)pyridine: A related compound with an amino group instead of a bipiperidine structure.
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane: A similar compound with a diazepane ring instead of bipiperidine.
Uniqueness
1’-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4’-bipiperidine is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-piperidin-1-ylpiperidin-1-yl)-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4/c16-15(17,18)13-4-7-19-14(20-13)22-10-5-12(6-11-22)21-8-2-1-3-9-21/h4,7,12H,1-3,5-6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAPAASHRBWLQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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